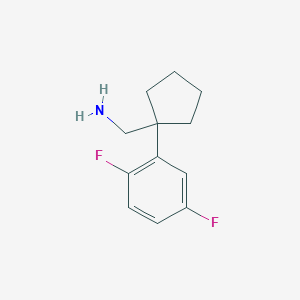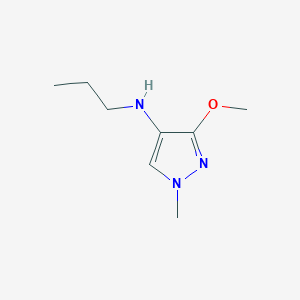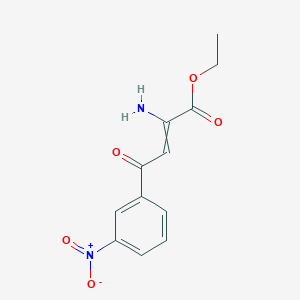![molecular formula C14H19N3 B11738618 benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can introduce various functional groups onto the benzyl or pyrazole moieties.
科学研究应用
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism by which benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but different functional groups.
Tris(benzyltriazolylmethyl)amine: A compound with a benzyl group and triazole rings, used as a ligand in coordination chemistry.
Uniqueness
Benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both a benzyl group and a pyrazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3 |
InChI 键 |
NQALGPLNPWDIHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738537.png)
![3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11738541.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11738547.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738549.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738557.png)
![1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738558.png)
![N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B11738561.png)
![(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide](/img/structure/B11738566.png)
![1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11738569.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738577.png)


![Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate](/img/structure/B11738588.png)
